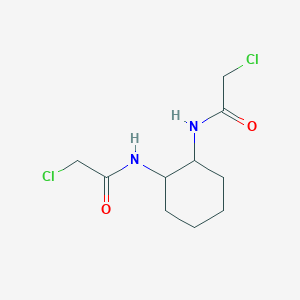

Acetamide, N,N'-trans-1,2-cyclohexanediylbis[2-chloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamida, N,N’-trans-1,2-ciclohexanediilbis[2-cloro-] es un compuesto químico conocido por su estructura y propiedades únicas. A menudo se menciona en la literatura científica por su función como inhibidor de la respuesta integrada al estrés. Este compuesto tiene una fórmula molecular de C22H24Cl2N2O4 y un peso molecular de 451,34 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Acetamida, N,N’-trans-1,2-ciclohexanediilbis[2-cloro-] suele implicar la reacción de ciclohexano-1,2-diamina con cloruro de 2-cloroacetilo en condiciones controladas. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica entonces mediante técnicas de recristalización .

Métodos de producción industrial

A escala industrial, la producción de este compuesto sigue rutas sintéticas similares, pero con optimizaciones para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Acetamida, N,N’-trans-1,2-ciclohexanediilbis[2-cloro-] sufre diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse mediante agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar mediante agentes reductores como el hidruro de litio y aluminio.

Sustitución: Sufre reacciones de sustitución nucleófila, particularmente con nucleófilos como las aminas y los tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Formación de los ácidos carboxílicos correspondientes.

Reducción: Formación de aminas.

Sustitución: Formación de acetamidas sustituidas.

Aplicaciones en investigación científica

Acetamida, N,N’-trans-1,2-ciclohexanediilbis[2-cloro-] tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Actúa como inhibidor de la respuesta integrada al estrés, lo que la convierte en una herramienta valiosa en estudios relacionados con los mecanismos de estrés celular.

Medicina: Se está investigando su posible efecto terapéutico en enfermedades neurodegenerativas debido a su capacidad para mejorar la memoria cognitiva en modelos de roedores.

Aplicaciones Científicas De Investigación

Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Acts as an inhibitor of the integrated stress response, making it valuable in studies related to cellular stress mechanisms.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its ability to enhance cognitive memory in rodent models.

Mecanismo De Acción

El mecanismo de acción de Acetamida, N,N’-trans-1,2-ciclohexanediilbis[2-cloro-] implica su función como inhibidor de la respuesta integrada al estrés. Imparte resistencia a las células contra los efectos aguas abajo de la fosforilación del factor de iniciación de la traducción eucariota 2 (eIF2)α. Esta inhibición evita la activación del factor de transcripción 4 (ATF4) y la proteína 1 de unión al factor de iniciación de la traducción eucariota 4E (eIF4E) (4E-BP1), restaurando así la capacidad de traducción de la célula .

Comparación Con Compuestos Similares

Compuestos similares

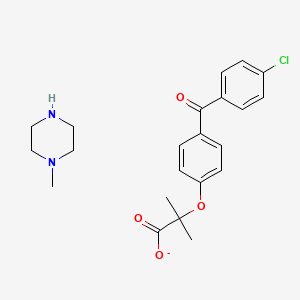

- Acetamida, N,N’-trans-1,4-ciclohexanediilbis[2-(4-clorofenoxi)-]

- Acetamida, N,N’-1,4-ciclohexanediilbis-

- Acetamida, N,N’-(1S,2S)-1,2-ciclohexanediilbis[2-cloro-]

Singularidad

Acetamida, N,N’-trans-1,2-ciclohexanediilbis[2-cloro-] es única debido a su inhibición específica de la respuesta integrada al estrés, que no se observa comúnmente en otros compuestos similares. Su capacidad para cruzar la barrera hematoencefálica y mejorar la memoria cognitiva en modelos de roedores la diferencia aún más de otros compuestos relacionados .

Propiedades

IUPAC Name |

2-chloro-N-[2-[(2-chloroacetyl)amino]cyclohexyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKAARNQHEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)

![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)

![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)

![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)

![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)

![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)

![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)